

# CP5V Combination Therapy: A Comparative Guide for Anticancer Research

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## Compound of Interest

Compound Name: CP5V

Cat. No.: B2471376

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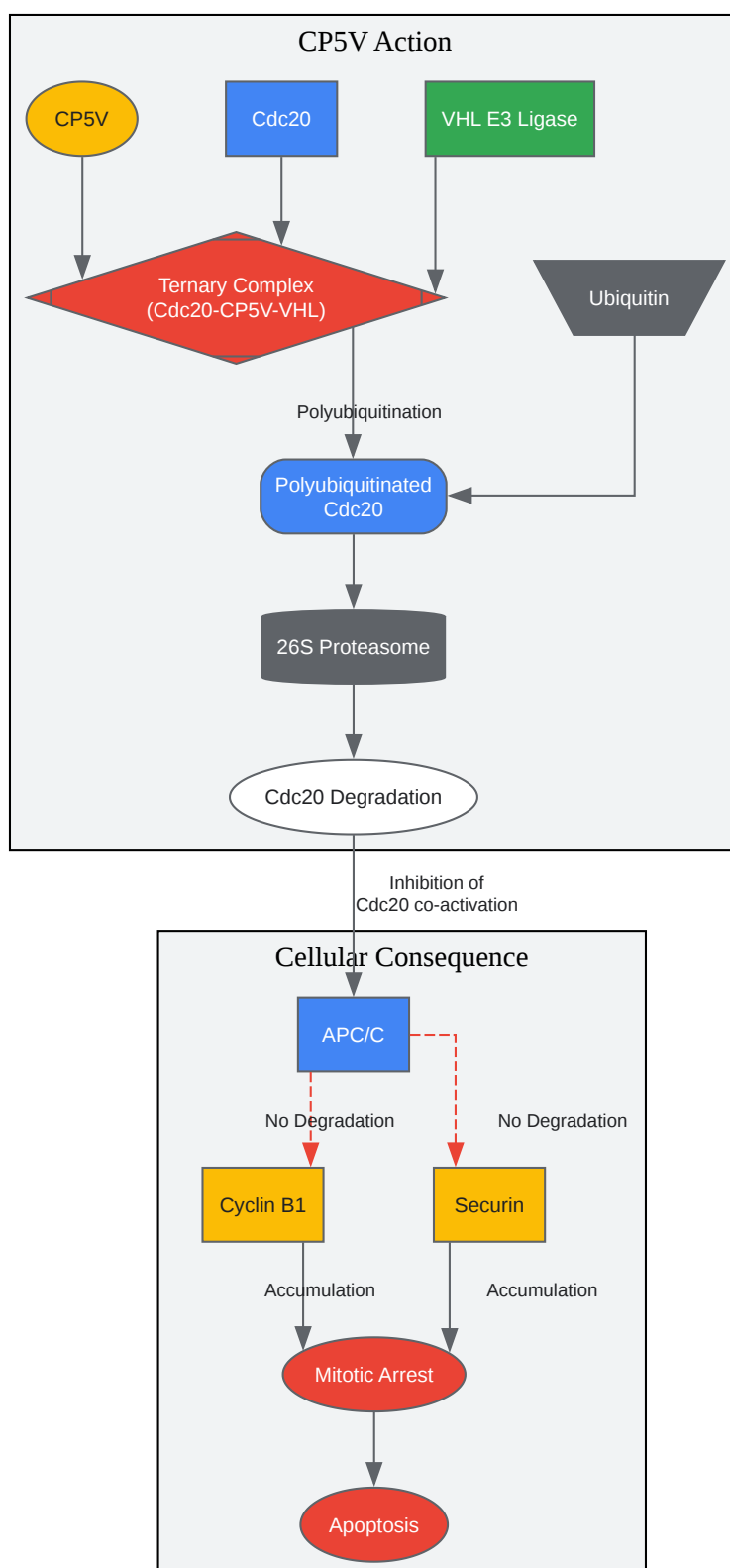
For Researchers, Scientists, and Drug Development Professionals

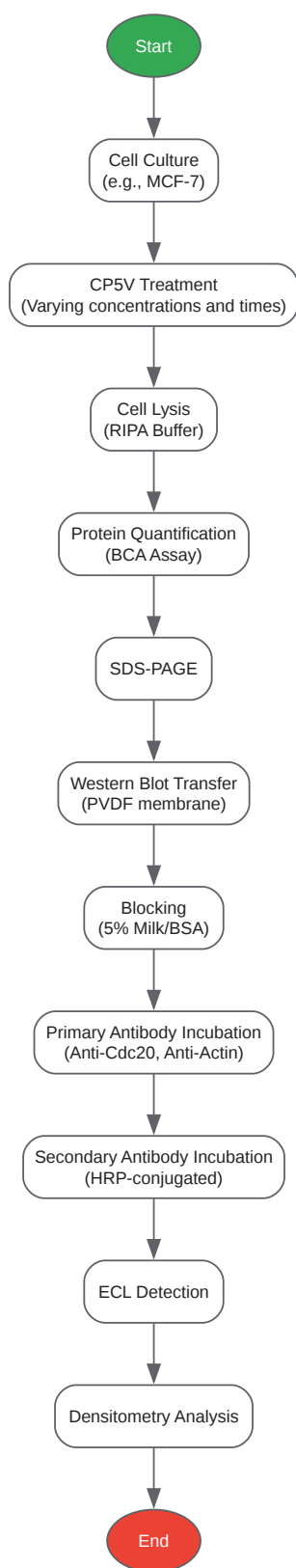
## Introduction

**CP5V** is a novel proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of Cell Division Cycle 20 (Cdc20), a crucial co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C)[1]. Overexpression of Cdc20 is frequently observed in various cancers and is associated with tumorigenesis, metastasis, and resistance to chemotherapy[1]. By hijacking the ubiquitin-proteasome system, **CP5V** targets Cdc20 for degradation, leading to mitotic arrest and subsequent apoptosis in cancer cells[1]. This guide provides a comparative analysis of **CP5V** in combination with other established anticancer agents, supported by available preclinical experimental data.

## Mechanism of Action: CP5V-Mediated Cdc20 Degradation

**CP5V** is a heterobifunctional molecule that consists of a ligand that binds to Cdc20 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex[1]. This binding facilitates the formation of a ternary complex between Cdc20, **CP5V**, and the VHL E3 ligase, leading to the polyubiquitination of Cdc20. The ubiquitinated Cdc20 is then recognized and degraded by the 26S proteasome[1]. The degradation of Cdc20 prevents the ubiquitination and subsequent degradation of key mitotic proteins, such as cyclin B1 and securin, resulting in a prolonged mitotic arrest and ultimately, cancer cell death[1].





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## References

- 1. A novel strategy to block mitotic progression for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
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